molecular formula C13H17NO4 B14232013 (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene CAS No. 774225-57-9

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene

Katalognummer: B14232013
CAS-Nummer: 774225-57-9
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: IFSAUCWQPJOJCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene is a chemical compound that features a benzene ring substituted with an amino group, a tert-butoxy group, a carboxyl group, and an oxoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of benzene derivatives with tert-butyl chloroformate and amino acids under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is essential to ensure the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)naphthalene
  • (1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)phenol

Uniqueness

(1-Amino-2-tert-butoxy-1-carboxy-2-oxoethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

774225-57-9

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-phenylpropanoic acid

InChI

InChI=1S/C13H17NO4/c1-12(2,3)18-11(17)13(14,10(15)16)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3,(H,15,16)

InChI-Schlüssel

IFSAUCWQPJOJCO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.